2-Ethylpyrimidine-4,6-diamine
Description
2-Ethylpyrimidine-4,6-diamine (CAS: Not explicitly provided in evidence; structurally closest to 2-(ethylthio)pyrimidine-4,6-diamine, CAS 23994-93-6 ) is a pyrimidine derivative featuring an ethyl substituent at position 2 and amino groups at positions 4 and 6. Pyrimidines are heterocyclic aromatic compounds critical in medicinal chemistry due to their resemblance to nucleic acid bases. The ethyl group at position 2 introduces steric and electronic effects, distinguishing it from analogs with sulfur-containing (e.g., ethylthio) or halogen substituents.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) |
InChI Key |
XLLIULZWETUHFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrimidine-4,6-diamine typically involves the reaction of ethylamine with pyrimidine derivatives. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with ethylamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group.
Industrial Production Methods: Industrial production of 2-Ethylpyrimidine-4,6-diamine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures higher yields and purity of the final product. Additionally, the use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acids and their analogs.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Physicochemical Properties
The substituent type and position significantly alter physicochemical properties. Below is a comparative analysis:
*Calculated based on molecular formula C₆H₁₀N₄.
Key Observations:
- Steric Effects : The ethyl group in 2-ethylpyrimidine-4,6-diamine provides moderate steric hindrance compared to bulkier substituents like methylthio (e.g., in N4,N4-dimethyl-2-(methylthio)pyrimidine-4,6-diamine) .
- Solubility: Amino groups enhance water solubility via H-bonding, but substituents like ethylthio or methylthio reduce it due to increased hydrophobicity .
- Aggregation: Triaminopyrimidines (e.g., 2,4,6-triaminopyrimidine) form insoluble aggregates via H-bonding and π-π stacking, similar to melamine . The ethyl group in 2-ethylpyrimidine-4,6-diamine may mitigate this tendency.
Protein Aggregation Inhibition:
- RS-0406 (pyridazine-3,6-diamine derivative) inhibits α-synuclein aggregation via β-sheet disruption .
Kinase Inhibition:
- Tucatinib (quinazoline-4,6-diamine derivative) selectively inhibits HER2 via NH₂-mediated interactions . While 2-ethylpyrimidine-4,6-diamine lacks the complex quinazoline scaffold, its diamine groups may enable metal coordination or H-bonding in target binding.
Fluorescence Efficiency:
- Triazine-based DACT-II achieves 100% photoluminescent quantum yield (PLQY) via donor-acceptor design . Pyrimidine analogs like 2-ethylpyrimidine-4,6-diamine may exhibit lower PLQY due to reduced conjugation but could serve as electron donors in optoelectronic applications.
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